Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
Molecular Structure Analysis
The compound belongs to the class of thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Characterization
Synthetic Studies : The compound and its derivatives, such as ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate, have been synthesized for studies in the context of peptides like bacitracin. These compounds help in understanding racemization and epimerization of amino acids in thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970).
Spectral Characterization : Imino-4-Methoxyphenol Thiazole derived Schiff bases have been synthesized and characterized using various spectroscopic techniques. These compounds, including derivatives like 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, have been explored for their antibacterial and antifungal activities (Vinusha et al., 2015).
Medicinal Chemistry and Pharmacology
Antimicrobial Properties : Thiazolo[4,5-d] pyrimidines, derived from similar compounds, exhibit antimicrobial properties. Some of these compounds, like 5-(4’-nonsubstituted/-substitutedbenzoylmethyl)thio derivatives, have shown significant inhibitory effects against certain bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Catalysis in Organic Synthesis : N-heterocyclic carbene catalysts, like imidazol-2-ylidenes, facilitate transesterification and acylation reactions. These catalysts are used in synthesizing esters from more difficult to cleave methyl esters, showcasing the potential of such compounds in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).
Synthesis of Novel Heterocycles : Compounds like ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized for studying their spectral, SC-XRD characterizations, and DFT-based studies. These compounds have potential applications in technology due to their nonlinear optical (NLO) properties (Haroon et al., 2019).
Anticancer Activity : Novel heterocycles using thiophene incorporated thioureido substituent, derived from compounds like ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown potent anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Immunomodulatory and Anticancer Activities : Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate and its derivatives have been studied for their immunomodulatory and anticancer activities. These compounds displayed significant inhibition of NO generation from macrophages and showed strong cytotoxicity against certain cancer cells (Abdel‐Aziz et al., 2009).
Properties
IUPAC Name |
methyl 3-ethyl-2-imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-8-5-4-7(10(14)15-2)6-9(8)16-11(13)12/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLISOADHBQPQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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